molecular formula C9H5ClN4OS B14902326 1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile

Cat. No.: B14902326
M. Wt: 252.68 g/mol
InChI Key: VVNFEEZSENIVPP-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an oxoethyl group, and a triazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the Oxoethyl Group: The oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Final Coupling: The final step involves coupling the chlorothiophene derivative with the triazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its combination of the chlorothiophene ring with the triazole and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H5ClN4OS

Molecular Weight

252.68 g/mol

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

InChI

InChI=1S/C9H5ClN4OS/c10-8-2-1-7(16-8)6(15)4-14-5-12-9(3-11)13-14/h1-2,5H,4H2

InChI Key

VVNFEEZSENIVPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CN2C=NC(=N2)C#N

Origin of Product

United States

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